Erk-IN-7

Description

Structure

3D Structure

Properties

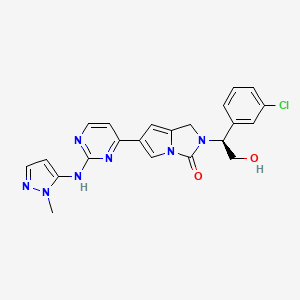

Molecular Formula |

C22H20ClN7O2 |

|---|---|

Molecular Weight |

449.9 g/mol |

IUPAC Name |

2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one |

InChI |

InChI=1S/C22H20ClN7O2/c1-28-20(6-8-25-28)27-21-24-7-5-18(26-21)15-10-17-12-30(22(32)29(17)11-15)19(13-31)14-3-2-4-16(23)9-14/h2-11,19,31H,12-13H2,1H3,(H,24,26,27)/t19-/m1/s1 |

InChI Key |

UNXNCWQFELCKHX-LJQANCHMSA-N |

Isomeric SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)[C@H](CO)C5=CC(=CC=C5)Cl |

Canonical SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)C(CO)C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Erk-IN-7: A Technical Guide to its Mechanism of Action on ERK1/2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Erk-IN-7, a potent inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This compound, also known as ERK1/2 inhibitor 7, demonstrates high potency with a reported IC50 of 0.94 nM for ERK2. This document details the inhibitor's effect on the MAPK/ERK signaling cascade, its mechanism of action, and summarizes its biochemical and cellular activity. Detailed experimental protocols for the characterization of this compound and similar kinase inhibitors are also provided to facilitate further research and development.

Introduction to the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. The ERK1/2 cascade is a central component of the MAPK pathway, typically initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This activation leads to the sequential phosphorylation and activation of RAS, RAF, and MEK1/2. Activated MEK1/2 then phosphorylates ERK1 and ERK2 (also known as p44/42 MAPK) on threonine and tyrosine residues within their conserved T-E-Y motif, leading to their activation.

Activated ERK1/2 can then phosphorylate a multitude of downstream substrates in both the cytoplasm and the nucleus. Key downstream targets include transcription factors such as ELK1, c-Fos, and c-Myc, as well as other kinases like p90 Ribosomal S6 Kinase (RSK). The dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This compound: A Potent ERK1/2 Inhibitor

This compound (also referred to as ERK1/2 inhibitor 7) is a potent, small-molecule inhibitor of ERK1/2. It has been identified as a spiro compound with the chemical formula C23H22FN7OS. The high potency of this inhibitor, particularly against ERK2, suggests a strong potential for therapeutic applications in diseases driven by aberrant ERK signaling.

Mechanism of Action

While the precise binding mode of this compound is not extensively detailed in publicly available literature, potent ERK inhibitors typically function as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the ERK kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. Some advanced ERK inhibitors exhibit a "dual-mechanism" of action, not only inhibiting the kinase activity but also preventing the activating phosphorylation of ERK by MEK. The high potency of this compound suggests a high-affinity interaction with the ERK kinase domain.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparative context with other known ERK1/2 inhibitors.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) |

| This compound | ERK2 | 0.94 |

Table 2: Comparative Biochemical Potency of Selected ERK1/2 Inhibitors

| Inhibitor | ERK1 IC50 (nM) | ERK2 IC50 (nM) |

| Ulixertinib (BVD-523) | - | <0.3 |

| Temuterkib (LY3214996) | 5 | 5 |

| Ravoxertinib (GDC-0994) | 1.1 | 0.3 |

| SCH772984 | 4 | 1 |

Impact on Downstream Signaling

Inhibition of ERK1/2 by this compound is expected to block the phosphorylation and activation of its downstream targets. The primary method for evaluating this is through Western blot analysis of key downstream effectors.

Inhibition of RSK and ELK1 Phosphorylation

A key downstream substrate of ERK1/2 is RSK (p90 Ribosomal S6 Kinase). Activated ERK1/2 phosphorylates and activates RSK, which in turn regulates various cellular processes. Another critical substrate is the transcription factor ELK1, which, upon phosphorylation by ERK1/2, translocates to the nucleus and induces the expression of immediate early genes like c-Fos. A potent ERK1/2 inhibitor like this compound is expected to significantly reduce the levels of phosphorylated RSK (p-RSK) and phosphorylated ELK1 (p-ELK1).

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of ERK1/2 inhibitors like this compound.

Biochemical Kinase Assay (ERK2 Inhibition)

This assay determines the in vitro potency of an inhibitor against the isolated ERK2 enzyme.

-

Materials:

-

Recombinant active ERK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate peptide (e.g., a synthetic peptide derived from a known ERK substrate like Myelin Basic Protein (MBP) or a fluorescently labeled peptide)

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the test inhibitor dilutions to the wells.

-

Add the ERK2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Western Blot Analysis of Downstream Signaling

This cell-based assay assesses the inhibitor's ability to block the ERK1/2 signaling cascade within a cellular context.

-

Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation)

-

Cell culture medium and supplements

-

This compound (or other test inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (e.g., Ser380), anti-total-RSK, anti-phospho-ELK1 (e.g., Ser383), anti-total-ELK1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Proliferation/Viability Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cells.

-

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound (or other test inhibitor)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, resazurin)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against inhibitor concentration.

-

Visualizations

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for the characterization of an ERK1/2 inhibitor like this compound.

Conclusion

This compound is a highly potent inhibitor of ERK1/2, representing a promising lead compound for the development of targeted therapies against cancers with a dysregulated MAPK/ERK pathway. Its mechanism of action, centered on the direct inhibition of ERK1/2 kinase activity, effectively blocks downstream signaling, leading to the suppression of cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel ERK1/2 inhibitors. Future studies should focus on elucidating its precise binding mode, kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy to fully assess its therapeutic potential.

Unraveling the Downstream Signaling Network of ERK7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 7 (ERK7), also known as MAPK15, is an atypical member of the mitogen-activated protein kinase (MAPK) family. Unlike its well-studied counterparts ERK1 and ERK2, ERK7 exhibits distinct regulatory mechanisms and downstream signaling pathways. This technical guide provides an in-depth exploration of the current understanding of ERK7's downstream signaling network. It summarizes key interacting proteins and substrates, presents available quantitative and qualitative data in a structured format, offers detailed experimental protocols for studying ERK7 signaling, and visualizes the known pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of ERK7 in cellular processes and its potential as a therapeutic target.

Introduction

ERK7 is a unique serine/threonine kinase characterized by a C-terminal domain that plays a crucial role in its regulation, localization, and function. It is constitutively active and its expression is tightly controlled by ubiquitination and proteasomal degradation[1]. While the canonical RAS-RAF-MEK-ERK1/2 cascade is extensively characterized, the downstream signaling of ERK7 is less defined and appears to be involved in a diverse array of cellular processes, including transcription, protein secretion, and DNA damage response. This guide will systematically dissect the known downstream effectors of ERK7.

Downstream Signaling Pathways of ERK7

The downstream signaling of ERK7 is not a linear cascade but rather a network of interactions with various cellular proteins, leading to the regulation of distinct cellular functions. The known downstream targets and interacting partners of ERK7 can be broadly categorized into transcription factors, regulators of protein secretion, and proteins involved in genomic integrity.

Regulation of Transcription Factors

ERK7 has been shown to interact with and regulate the activity of several transcription factors, thereby directly influencing gene expression.

-

c-Fos and c-Myc: In vitro kinase assays have demonstrated that ERK7 can directly phosphorylate the transcription factors c-Fos and c-Myc. This suggests a role for ERK7 in regulating genes involved in cell growth, proliferation, and differentiation.

-

Estrogen Receptor α (ERα): ERK7 interacts with ERα and promotes its degradation through the proteasome pathway[2]. This interaction has implications for breast cancer biology, where ERα is a key driver of tumor growth.

-

Estrogen-Related Receptor α (ERRα): ERK7 can bind to ERRα, a key regulator of cellular metabolism.

-

Androgen Receptor (AR) and Glucocorticoid Receptor (GR): ERK7 has been reported to interact with both AR and GR, suggesting a role in modulating steroid hormone signaling.

Modulation of Protein Secretion

A pivotal role for ERK7 has been identified in the regulation of protein secretion, particularly under conditions of amino acid starvation.

-

Sec16: ERK7 negatively regulates protein secretion by modulating the membrane association of Sec16, a key component of the endoplasmic reticulum (ER) exit sites[3][4]. Under amino acid starvation, ERK7 levels increase, leading to the dispersal of Sec16 from ER exit sites and a subsequent inhibition of secretion[3][4].

Role in Genomic Integrity and Cytoskeletal Dynamics

ERK7 interacts with proteins that are fundamental to maintaining genomic stability and organizing the cytoskeleton.

-

Proliferating Cell Nuclear Antigen (PCNA): ERK7 has been found to interact with PCNA, a critical factor in DNA replication and repair. This interaction suggests a potential role for ERK7 in the DNA damage response.

-

Apical Cap Protein 9 (AC9): In Toxoplasma gondii, ERK7 interacts with AC9, a cytoskeletal scaffold protein. This interaction is crucial for the biogenesis of the apical complex in the parasite[5].

Data Presentation

While extensive quantitative data on the downstream effects of ERK7 signaling is still emerging, the following tables summarize the available qualitative and semi-quantitative findings.

| Target Protein | Interaction/Modification | Functional Outcome | Cell Type/System |

| c-Fos | Direct Phosphorylation | Potential regulation of transcription | In vitro |

| c-Myc | Direct Phosphorylation | Potential regulation of transcription | In vitro |

| ERα | Interaction, Promotes Degradation | Decreased ERα protein levels | Human breast cancer cells |

| Sec16 | Modulation of Localization | Inhibition of protein secretion | Drosophila S2 and human cells |

| PCNA | Interaction | Potential role in DNA damage response | Not specified |

| AC9 | Interaction | Apical complex biogenesis | Toxoplasma gondii |

Table 1: Summary of ERK7 Downstream Targets and Functional Outcomes. This table provides a qualitative overview of the known interacting partners and substrates of ERK7 and the resulting functional consequences.

| Substrate | Phosphorylated by ERK7? | Notes |

| Myelin Basic Protein (MBP) | Yes | Common substrate for in vitro kinase assays. |

| c-Fos | Yes | |

| c-Myc | Yes | |

| Elk1 | No | In contrast to ERK1/2. |

| PHAS1 | No | In contrast to ERK1/2. |

| c-Jun | No | |

| ATF2 | No |

Table 2: In Vitro Substrate Specificity of ERK7. This table summarizes the known in vitro substrate specificity of ERK7, highlighting its distinct profile compared to the classical ERK1/2 kinases.

Mandatory Visualizations

Signaling Pathways

Caption: Downstream signaling pathways of ERK7 in the nucleus and cytoplasm.

Experimental Workflow

Caption: Workflow for key experiments to study ERK7 downstream signaling.

Experimental Protocols

In Vitro Kinase Assay for ERK7

This protocol is adapted from a method used for assaying ERK7 kinase activity[6].

Materials:

-

Recombinant active ERK7

-

Recombinant substrate protein (e.g., c-Fos, c-Myc, or Myelin Basic Protein)

-

Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (10 μCi/reaction)

-

10 mM ATP stock solution

-

4X SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager screen and scanner

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, prepare the following reaction mix on ice:

-

Recombinant active ERK7 (e.g., 100-200 ng)

-

Recombinant substrate protein (e.g., 1-2 μg)

-

Kinase Buffer to a final volume of 20 μL

-

-

Initiate the reaction: Add 5 μL of a master mix containing [γ-³²P]ATP and cold ATP to each reaction tube to a final concentration of 50-100 μM.

-

Incubate: Gently mix and incubate the reactions at 30°C for 30 minutes.

-

Stop the reaction: Terminate the reaction by adding 8.3 μL of 4X SDS-PAGE loading buffer.

-

Resolve proteins: Boil the samples at 95°C for 5 minutes and then resolve the proteins by SDS-PAGE.

-

Visualize phosphorylation: Dry the gel and expose it to a phosphorimager screen overnight. Scan the screen using a phosphorimager to visualize the phosphorylated substrate.

-

Quantify results: The intensity of the phosphorylated substrate band can be quantified using appropriate software (e.g., ImageJ).

Co-Immunoprecipitation of ERK7 and Interacting Partners

This protocol provides a general framework for co-immunoprecipitation to identify proteins that interact with ERK7 in cells.

Materials:

-

Cultured cells expressing endogenous or tagged ERK7

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-ERK7 antibody or anti-tag antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing (Optional):

-

Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-ERK7 antibody or isotype control IgG overnight at 4°C on a rotator.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes.

-

Alternatively, resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

-

Western Blot Analysis of ERα Degradation

This protocol can be used to quantitatively assess the effect of ERK7 on ERα protein levels.

Materials:

-

MCF-7 breast cancer cells

-

Plasmids for ERK7 and ERα expression (if overexpressing)

-

Transfection reagent

-

Protein synthesis inhibitor (e.g., cycloheximide)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-ERα, anti-ERK7 (or tag), anti-β-actin (loading control)

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection:

-

Culture MCF-7 cells to 70-80% confluency.

-

Co-transfect cells with plasmids expressing ERK7 and a control vector.

-

-

Treatment:

-

48 hours post-transfection, treat the cells with cycloheximide (e.g., 50 μg/mL) to inhibit new protein synthesis.

-

-

Time Course Collection:

-

Harvest cells at different time points after cycloheximide treatment (e.g., 0, 2, 4, 6, 8 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and determine the protein concentration of each sample.

-

-

Western Blotting:

-

Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against ERα and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Quantification:

-

Quantify the band intensities for ERα and β-actin using densitometry software.

-

Normalize the ERα signal to the β-actin signal for each time point.

-

Plot the normalized ERα levels over time to determine the rate of degradation in the presence and absence of ERK7.

-

Conclusion

The downstream signaling of ERK7 is complex and multifaceted, diverging significantly from the classical MAPK pathways. Its involvement in regulating transcription, protein secretion, and genomic integrity highlights its importance in fundamental cellular processes. While the full spectrum of ERK7 substrates and the intricacies of its regulatory networks are still under active investigation, this guide provides a comprehensive overview of the current knowledge. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to further elucidate the roles of ERK7 in health and disease, and to explore its potential as a novel therapeutic target. Further research, particularly employing quantitative proteomics, will be crucial in expanding our understanding of the ERK7 signalome.

References

- 1. Global Identification of ERK Substrates by Phosphoproteomics Based on IMAC and 2D-DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extracellular Signal-Regulated Kinase 7, a Regulator of Hormone-Dependent Estrogen Receptor Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK7 is a negative regulator of protein secretion in response to amino-acid starvation by modulating Sec16 membrane association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERK7 is a negative regulator of protein secretion in response to amino-acid starvation by modulating Sec16 membrane association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. In Vitro Kinase Assays. [bio-protocol.org]

An In-depth Technical Guide to the Target Specificity and Selectivity of ERK Inhibitors

Disclaimer: Information regarding a specific inhibitor designated "Erk-IN-7" was not found in the available literature. This guide provides a comprehensive overview of the target specificity and selectivity profiles of representative Extracellular signal-regulated kinase (ERK) inhibitors, drawing upon established research in the field. The principles, experimental protocols, and data presentation formats are designed to be broadly applicable to the characterization of novel kinase inhibitors.

The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway in cellular communication, regulating processes such as cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention.[1][4][5] The development of potent and selective ERK inhibitors is a key focus of cancer drug discovery.[4][5] This guide details the target specificity and selectivity of known ERK inhibitors and the methodologies used for their characterization.

Quantitative Analysis of Inhibitor Potency and Selectivity

A critical aspect of drug development is quantifying an inhibitor's potency against its intended target and its selectivity against other kinases and cellular components. This is often expressed using the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the biochemical potency of several well-characterized ERK inhibitors.

| Compound | Target | IC50 (nM) | Cell-Based Potency (IC50, nM) | Notes |

| ERK5-IN-1 (26) | ERK5 | 162 ± 6 | 90 ± 30 (EGF-induced autophosphorylation) | Highly selective for ERK5.[6] |

| Ulixertinib | ERK1/2 | - | Varies by cell line | Cell death mechanisms can vary depending on off-target activities.[1] |

| VX-11e | ERK1/2 | - | Varies by cell line | Induces apoptosis in U937 cells.[1] |

| SCH772984 | ERK1/2 | - | Varies by cell line | Can induce necrosis in U937 cells.[1] |

| Compound 29 | ERK1 | 1.5 | 154.97 (HCT-116 xenograft) | ATP-competitive inhibitor.[4] |

| ERK2 | 0.7 | |||

| Compound 39 | ERK2 | 0.7 | - | Isoindolinone class of ERK inhibitors with selectivity for ERK kinase.[4] |

| Compound 40 | ERK2 | 1.2 | - | Isoindolinone class of ERK inhibitors.[4] |

| KO-947 (13) | ERK1/2 | 10 | - | Shows anti-tumor activity in cells and in vivo.[4] |

| BIX02189 | ERK5 | 59 | - | Also potently inhibits various tyrosine kinases.[7] |

Experimental Protocols

The determination of an inhibitor's target specificity and selectivity relies on a combination of biochemical and cell-based assays.

1. Biochemical Kinase Inhibition Assay:

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

-

General Protocol:

-

A purified, active kinase (e.g., ERK1, ERK2) is prepared in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[8]

-

The inhibitor is serially diluted to a range of concentrations.

-

The kinase is incubated with the inhibitor for a defined period.

-

A substrate (e.g., a specific peptide or protein like Ets-1) and ATP are added to initiate the phosphorylation reaction.[9]

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is quantified.[8] This can be done using various methods, including radioactive assays (measuring incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay.[8][9]

-

The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

-

2. Cellular Assays for Target Engagement and Pathway Inhibition:

These assays assess the effect of an inhibitor on the target kinase and its signaling pathway within a cellular context.

-

Objective: To confirm that the inhibitor can access its target in cells and inhibit its function, and to assess its impact on downstream signaling.

-

Western Blotting for Phospho-ERK:

-

Cells are cultured and treated with the inhibitor at various concentrations for a specific duration.

-

Cells may be stimulated with a growth factor (e.g., EGF) to activate the ERK pathway.[9]

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for the phosphorylated (active) form of ERK (p-ERK) and total ERK.

-

The signal is detected and quantified to determine the reduction in ERK phosphorylation in the presence of the inhibitor.[9]

-

-

Downstream Substrate Phosphorylation Assay: The phosphorylation of known downstream targets of ERK, such as RSK or ELK-1, can also be measured by Western blot to confirm pathway inhibition.[4]

-

Cell-Based Phenotypic Assays: The functional consequences of ERK inhibition, such as effects on cell proliferation, cell cycle progression, or apoptosis, are measured.[1][5] For example, an image-based cell cycle assay can be used to quantify the on-target G1 arrest and potential off-target effects like G2 arrest.[5]

3. Kinase Selectivity Profiling:

To understand the broader selectivity of an inhibitor, its activity is tested against a large panel of different kinases.

-

Objective: To identify potential off-target kinases that are also inhibited by the compound.

-

Methodology: The inhibitor is typically tested at one or more concentrations against a large panel of purified kinases (e.g., KINOMEscan™). The percentage of inhibition for each kinase is determined. A high degree of inhibition of kinases other than the intended target indicates lower selectivity.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding inhibitor function.

Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.

Caption: A general experimental workflow for kinase inhibitor profiling.

References

- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Dual-Mechanism ERK Inhibitor SCH772984: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinases (ERK1 and ERK2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, a central regulator of cell proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1] SCH772984 is a potent and highly selective, ATP-competitive inhibitor of ERK1 and ERK2.[2] Notably, it exhibits a dual mechanism of action, inhibiting not only the catalytic activity of ERK1/2 but also preventing their phosphorylation by upstream kinases MEK1/2.[3][4] This dual inhibition leads to a more complete and sustained suppression of MAPK signaling, offering potential advantages over inhibitors that only target catalytic activity, particularly in the context of acquired resistance to BRAF and MEK inhibitors.[3][5] This technical guide provides an in-depth overview of the cellular pathways affected by SCH772984 treatment, detailed experimental protocols for its characterization, and quantitative data on its activity.

Mechanism of Action

SCH772984 possesses a unique mechanism of action that distinguishes it from many other ERK inhibitors. While it is an ATP-competitive inhibitor, it also allosterically hinders the phosphorylation of ERK1/2 by MEK1/2.[3][6] This dual activity is attributed to its distinct binding mode, which induces a novel binding pocket in ERK1/2.[7] This leads to a prolonged target engagement and a slow dissociation rate, contributing to its sustained inhibitory effect in cellular systems.[7] By preventing both the activation and the catalytic function of ERK, SCH772984 effectively shuts down downstream signaling.

Cellular Pathways Affected by SCH772984

The primary cellular pathway targeted by SCH772984 is the canonical RAS-RAF-MEK-ERK signaling cascade. However, its potent inhibition of ERK1/2 has broader consequences for interconnected cellular processes.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, culminating in the regulation of gene expression and various cellular responses.

-

Upstream Activation: The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase RAS. RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2.

-

ERK Activation: Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.

-

Downstream Targets: Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors (e.g., c-Fos, c-Jun, ELK1), protein kinases (e.g., RSK, MSK), and cytoskeletal proteins. This phosphorylation cascade ultimately regulates processes such as cell cycle progression, cell survival, and differentiation.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#F1F3F4"]; Downstream [label="Downstream Targets\n(e.g., RSK, c-Fos, c-Jun)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", style=solid]; SCH772984 [label="SCH772984", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation;

// Inhibition SCH772984 -> ERK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition of\n catalytic activity & \nphosphorylation"]; } caption: "The MAPK/ERK Signaling Pathway and the inhibitory action of SCH772984."

Cell Cycle Progression

By inhibiting ERK1/2, SCH772984 effectively blocks the phosphorylation of key cell cycle regulators. This leads to a G1 phase cell cycle arrest.[8] This is a direct consequence of the reduced expression and/or activity of proteins required for the G1 to S phase transition, such as cyclin D1.

Apoptosis

In many cancer cell lines, particularly those with BRAF or NRAS mutations, inhibition of the constitutively active MAPK/ERK pathway by SCH772984 leads to the induction of apoptosis.[8] This is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of SCH772984.

| Target | IC50 (nM) | Assay Type |

| ERK1 | 4 | Cell-free |

| ERK2 | 1 | Cell-free |

| Table 1: In vitro inhibitory potency of SCH772984 against ERK1 and ERK2.[2] |

| Cell Line | Genotype | IC50 (µM) |

| BRAF mutant (n=21) | V600E/K | < 1 (71% of lines) |

| NRAS mutant (n=14) | Q61/G12/G13 | < 1 (78% of lines) |

| BRAF/NRAS WT (n=7) | Wild-Type | < 1 (71% of lines) |

| Table 2: Anti-proliferative activity of SCH772984 in a panel of melanoma cell lines.[8] |

Experimental Protocols

Western Blotting for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates by Western blotting to assess the inhibitory effect of SCH772984.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Stripping buffer

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of SCH772984 or vehicle control (DMSO) for the specified time.

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[9]

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing for Total ERK:

-

After imaging for p-ERK, strip the membrane using a stripping buffer.[10]

-

Wash the membrane thoroughly and block again.

-

Incubate the membrane with the primary anti-total ERK1/2 antibody.

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

-

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M -> N; } caption: "Workflow for Western Blot analysis of ERK1/2 phosphorylation."

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

-

In Vitro Kinase Assay

This protocol is for measuring the kinase activity of ERK1/2 in the presence of SCH772984.

Materials:

-

Recombinant active ERK1 or ERK2 enzyme

-

Kinase assay buffer

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or a suitable system for non-radioactive assays)

-

SCH772984

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for non-radioactive assays like ELISA or HTRF).

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase assay buffer, the ERK substrate, and the desired concentration of SCH772984 or vehicle control.

-

Add the recombinant ERK1 or ERK2 enzyme to the mixture.

-

-

Initiate Reaction:

-

Start the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Stop Reaction and Detect Phosphorylation:

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

-

Data Analysis:

-

Determine the percentage of kinase activity inhibition for each concentration of SCH772984 compared to the vehicle control.

-

Calculate the IC50 value.

-

Off-Target Effects and Resistance

Off-Target Profile

SCH772984 is a highly selective inhibitor of ERK1/2. Kinome-wide screening has shown that it has minimal off-target activity against a large panel of other kinases.[14] However, some weak inhibition of other kinases like JNK1, JNK3, and haspin has been reported at concentrations significantly higher than its IC50 for ERK1/2.[7] The unique binding mode of SCH772984 in ERK1/2 is not conserved in these off-target kinases, which likely contributes to its high selectivity.[7]

Mechanisms of Acquired Resistance

Despite its potent activity, acquired resistance to SCH772984 can develop. Studies have identified mutations in the ERK1 gene as a mechanism of resistance.[5] For instance, a glycine to aspartic acid substitution (G186D) in the DFG motif of ERK1 has been shown to impair the binding of SCH772984, leading to reactivation of the MAPK pathway in the presence of the inhibitor.[5] Understanding these resistance mechanisms is crucial for the development of next-generation ERK inhibitors and combination therapy strategies.

Conclusion

SCH772984 is a powerful research tool and a promising therapeutic candidate due to its potent and selective dual-mechanism inhibition of ERK1 and ERK2. Its ability to effectively shut down the MAPK/ERK signaling pathway makes it a valuable agent for studying the roles of this pathway in normal physiology and disease, particularly in cancers driven by BRAF and RAS mutations. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this and other ERK inhibitors, facilitating further investigation into their therapeutic potential and the complex cellular pathways they regulate.

References

- 1. google.com [google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

The Impact of ERK Inhibition on Cancer Cell Proliferation: A Technical Overview of Erk-IN-7

Disclaimer: This document describes the activity of a hypothetical ERK inhibitor, designated Erk-IN-7, for illustrative purposes. The experimental data presented herein is a representative compilation based on the expected performance of a potent and selective ERK1/2 inhibitor and is not derived from actual experiments with a compound named this compound.

Introduction

The Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes including proliferation, survival, differentiation, and motility.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many human cancers, frequently driven by mutations in upstream components such as RAS and RAF, leading to constitutive pathway activation and uncontrolled cell growth.[3][4] Consequently, the ERK pathway presents a key therapeutic target in oncology.[5] this compound is a potent and selective, ATP-competitive small molecule inhibitor of ERK1 and ERK2. This document provides a technical overview of the effects of this compound on cancer cell proliferation, detailing its mechanism of action, providing quantitative data on its anti-proliferative activity, and outlining the experimental protocols used for its evaluation.

The ERK Signaling Pathway

The canonical ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors. This triggers a sequential phosphorylation cascade, beginning with the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases that phosphorylate ERK1 and ERK2 on threonine and tyrosine residues within their activation loop, leading to their activation.[1][2][6] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, such as ELK1, c-Fos, and c-Myc, ultimately resulting in the expression of genes that drive cell cycle progression and proliferation.[1]

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

The Role of ERK Signaling and its Inhibition in the Induction of Apoptosis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: The specific compound "Erk-IN-7" is not extensively documented in the scientific literature. Therefore, this guide will provide a comprehensive overview of the role of the broader class of Extracellular signal-regulated kinase (ERK) inhibitors in inducing apoptosis, a topic of significant interest in cancer biology and drug development.

The Mitogen-Activated Protein Kinase (MAPK) pathway, of which ERK is a critical component, is a central signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] While typically associated with cell survival and proliferation, sustained activation or inhibition of ERK signaling can, under specific cellular contexts, paradoxically lead to programmed cell death, or apoptosis.[1][2][5]

The Dual Role of ERK in Apoptosis

The ERK signaling pathway exhibits a dualistic, context-dependent role in the regulation of apoptosis.[2]

-

Pro-survival: In many instances, ERK1/2 activation promotes cell survival by phosphorylating and regulating the activity of proteins in the Bcl-2 family, such as the pro-apoptotic protein BIM and the anti-apoptotic protein MCL-1.[1][6] It can also inhibit apoptosis initiated by death receptors like Fas or TNF.[1]

-

Pro-apoptotic: Conversely, sustained and high levels of ERK activation can trigger apoptosis.[1][5] This pro-apoptotic function is often observed in response to certain cellular stresses and treatment with various anti-cancer compounds.[1][3][7] The mechanisms can involve the induction of mitochondrial cytochrome c release (intrinsic pathway) or the activation of caspase-8 (extrinsic pathway).[3][5]

ERK Inhibitors and the Induction of Apoptosis

Given the pro-survival role of ERK in many cancers, inhibitors of the ERK pathway are being actively investigated as anti-cancer agents. These inhibitors can sensitize cancer cells to apoptosis. For instance, studies have shown that ERK1/2 inhibition can delay TNF-induced necroptosis but sensitize cells to hFasL-induced apoptosis.[8]

Quantitative Data on ERK Inhibitors and Cell Fate

The following table summarizes the effects of various ERK1/2 inhibitors on apoptosis and cell viability in different cell lines as reported in the literature.

| Inhibitor | Cell Line | Effect on ERK Activity | Effect on Apoptosis | Effect on Necrosis |

| SCH772984 | U937 | Dose-dependent inhibition | No significant induction | Dramatic increase |

| Ulixertinib | U937 | Dose-dependent inhibition | No induction | No induction |

| VX-11e | U937 | Dose-dependent inhibition | Induction | No induction |

Data synthesized from literature.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis induced by ERK inhibitors. Below are representative protocols for key experiments.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the cleavage of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., T3M4 pancreatic cancer cells) at a suitable density. Treat the cells with the ERK inhibitor of interest (e.g., 30 µM GT-7) for various time points (e.g., 0, 2, 4, 6, 8, 10 hours).[7] A DMSO-treated control should be included.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved caspase-3, full-length caspase-3, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the bands and normalize the levels of cleaved caspase-3 to full-length caspase-3 or the loading control.[7]

Cell Viability Assay

Objective: To measure the effect of ERK inhibitors on cell viability.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates.

-

Drug Treatment: Treat the cells with a range of concentrations of the ERK inhibitor for a specified duration (e.g., 96 hours).[4]

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo) to the wells and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the results to the DMSO-treated control cells to determine the percentage of viable cells.[4]

ERK Activity Measurement using a Kinase Translocation Reporter (KTR)

Objective: To measure ERK1/2 activity in individual live cells.

Methodology:

-

Cell Line Generation: Establish a stable cell line expressing an ERK-KTR fluorescent reporter.[4]

-

Drug Treatment: Treat the reporter cell line with the ERK inhibitor at various concentrations for a specified time (e.g., 24 hours).[4]

-

Live-Cell Imaging: Acquire fluorescence images of the cells.

-

Image Analysis: Use image analysis software (e.g., CellProfiler) to segment the nucleus and cytoplasm and calculate the ratio of the fluorescent signal in the cytoplasm to the nucleus (C/N ratio).[4] An increase in the C/N ratio corresponds to a decrease in ERK activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is essential for a clear understanding.

Caption: The ERK signaling pathway and its regulation of apoptosis.

Caption: Experimental workflow for Western blot analysis of apoptosis.

References

- 1. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Characteristic ERK1/2 signaling dynamics distinguishes necroptosis from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Erk-IN-7 and its Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the impact of ERK inhibition, using the potent inhibitor Erk-IN-7 as a focal point, on cell cycle progression. Due to the limited publicly available data specifically for this compound, this document leverages established knowledge and experimental data from other well-characterized ERK inhibitors to illustrate the expected effects and provide detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating ERK-targeted cancer therapies.

Introduction to the ERK Signaling Pathway and Cell Cycle Control

The ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, relays extracellular signals from growth factors to the nucleus, ultimately controlling gene expression and cell cycle progression.[4][5] The pathway consists of a cascade of protein kinases: RAS, RAF, MEK, and ERK.[5] Activation of this pathway is essential for the transition of cells from the quiescent state (G0) into the cell cycle and through the G1 phase to the S phase, where DNA replication occurs.[6]

A sustained ERK signal is particularly crucial for the induction of Cyclin D1, a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7] This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry.[6] Inhibition of the ERK pathway is therefore expected to block this cascade, leading to cell cycle arrest, primarily at the G1/S checkpoint.[8]

This compound: A Potent ERK Inhibitor

This compound is a potent inhibitor of ERK1 and ERK2, with a reported IC50 of 0.94 nM for ERK2.[9] While specific data on its cellular effects are limited in the public domain, its high potency suggests it is an effective tool for studying the consequences of ERK inhibition. The information presented in this guide is based on the expected mechanism of action for a highly selective ERK inhibitor.

Impact of ERK Inhibition on Cell Cycle Progression

Inhibition of the ERK pathway leads to a halt in the cell cycle, predominantly at the G1/S transition. This is a direct consequence of the disruption of the signaling cascade that controls the expression and activity of key cell cycle regulatory proteins.

G1 Phase Arrest

The primary effect of ERK inhibition on the cell cycle is a robust arrest in the G1 phase.[6] This occurs because the inhibition of ERK prevents the phosphorylation and activation of downstream targets necessary for G1 progression. Specifically, ERK inhibition leads to:

-

Reduced Cyclin D1 Expression: ERK activity is essential for the transcription and subsequent translation of the CCND1 gene, which encodes Cyclin D1.[7][10] Inhibition of ERK leads to a significant decrease in Cyclin D1 levels.

-

Decreased CDK4/6 Activity: Without sufficient Cyclin D1, CDK4 and CDK6 cannot be activated.[11]

-

Hypophosphorylation of Rb: The lack of active Cyclin D1-CDK4/6 complexes results in the Retinoblastoma protein (Rb) remaining in its active, hypophosphorylated state.[6]

-

Sequestration of E2F: Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S phase entry, such as those involved in DNA synthesis.[6]

Effects on Other Cell Cycle Regulators

Beyond the primary effect on the Cyclin D1-Rb-E2F axis, ERK inhibition can also influence other cell cycle regulators:

-

Upregulation of p21 and p27: In some cellular contexts, high levels of ERK activation can lead to the upregulation of CDK inhibitors like p21 and p27.[6] However, the more common outcome of ERK pathway inhibition in cancer cells with aberrant signaling is an increase in the stability or expression of these inhibitors, further contributing to G1 arrest.[7]

Quantitative Data on ERK Inhibition and Cell Cycle

The following tables summarize representative quantitative data on the effects of ERK inhibitors on cell cycle distribution and protein expression. These data are compiled from studies using well-characterized ERK inhibitors and are intended to be illustrative of the expected outcomes when using a potent inhibitor like this compound.

Table 1: Effect of ERK Inhibition on Cell Cycle Distribution

| Cell Line | Treatment (ERK Inhibitor) | Concentration | Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Human Myeloid Leukemia (ML-1) | PD098059 | 50 µM | 24 | Increased | Decreased | No significant change | [12] |

| Pancreatic Ductal Adenocarcinoma | SCH772984 | Varies | 72 | Increased | Decreased | Decreased | [13] |

| Breast Cancer (MDA-MB-231) | CI-1040 | 5 µM | 24 | Increased | Decreased | Not specified | [14] |

Table 2: Effect of ERK Inhibition on Key Cell Cycle Proteins

| Cell Line | Treatment (ERK Inhibitor) | Concentration | Duration (hours) | Change in Cyclin D1 | Change in p-Rb | Change in p27 | Reference |

| Mouse Embryonic Fibroblasts | U0126 | 50 µM | 9 | Decreased | Decreased | Increased | [7] |

| Human Promyelocytic Leukemia (HL60) | PD98059 | 25 µM | - | Decreased | Not specified | Not specified | [8] |

| Breast Cancer (T47D, MDA-MB-231) | U0126 | Varies | 1-4 | Not specified | Not specified | Not specified | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines with known RAS/RAF mutations or otherwise activated ERK signaling.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment.

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with a fresh medium containing this compound or a vehicle control (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[15][16]

-

Cell Harvesting: After treatment with this compound for the desired time, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the DNA dye.

-

Data Analysis: Use appropriate software to generate a histogram of cell counts versus fluorescence intensity. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol is used to measure the expression levels of key cell cycle regulatory proteins.[8][14]

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in a sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, p-Rb, Rb, p27, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize them to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

ERK Signaling Pathway and its Inhibition

Caption: ERK signaling pathway leading to G1/S phase progression and the inhibitory point of this compound.

Experimental Workflow for Assessing this compound Impact

Caption: Workflow for evaluating the effect of this compound on cell cycle progression.

Conclusion

Inhibition of the ERK signaling pathway is a promising strategy for cancer therapy. Potent inhibitors like this compound are expected to induce a strong G1 cell cycle arrest by disrupting the Cyclin D1-Rb-E2F axis. The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the cellular effects of this compound and other ERK inhibitors. Further studies are warranted to fully characterize the in vitro and in vivo efficacy of this compound and its potential as a clinical candidate.

References

- 1. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pancreatic cancer - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK Activity and G1 Phase Progression: Identifying Dispensable Versus Essential Activities and Primary Versus Secondary Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Interplay between MEK-ERK signaling, cyclin D1, and cyclin-dependent kinase 5 regulates cell cycle reentry and apoptosis of neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

Investigating Erk-IN-7 in RAS-Mutant Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-RAF-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in RAS genes (KRAS, NRAS, HRAS), is a hallmark of many human cancers, including pancreatic, colorectal, and non-small cell lung cancers. While significant efforts have been made to target upstream components of this pathway, such as RAF and MEK, the development of resistance has limited their clinical efficacy. Consequently, direct inhibition of the terminal kinase, ERK (Extracellular signal-regulated kinase), has emerged as a promising therapeutic strategy to overcome these resistance mechanisms.

This technical guide focuses on Erk-IN-7 , a potent and selective inhibitor of ERK1 and ERK2. We will delve into its mechanism of action, provide a summary of its preclinical activity in RAS-mutant cancer models, and present detailed protocols for key experimental procedures to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of ERK1 and ERK2, preventing their phosphorylation and subsequent activation. In RAS-mutant cancers, the upstream signaling cascade is constitutively active, leading to persistent phosphorylation and activation of ERK. By directly inhibiting ERK, this compound effectively blocks the downstream signaling events that promote cancer cell proliferation, survival, and tumor growth.

Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound.

Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Preclinical Data Summary

While comprehensive public data on this compound is emerging, initial findings from patent literature (WO2021110168A1) indicate its potential as a potent ERK inhibitor. The following tables summarize the expected preclinical data profile for an effective ERK inhibitor based on publicly available information for similar compounds like ASN-007 and the pan-KRAS inhibitor BBO-11818.

Table 1: In Vitro Activity of ERK Inhibitors in RAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | RAS Mutation | This compound IC50 (nM) |

| HCT116 | Colorectal Cancer | KRAS G13D | Data not available |

| SW620 | Colorectal Cancer | KRAS G12V | Data not available |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Data not available |

| PANC-1 | Pancreatic Cancer | KRAS G12D | Data not available |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Data not available |

| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Data not available |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity.

Table 2: In Vivo Efficacy of ERK Inhibitors in RAS-Mutant Xenograft Models

| Xenograft Model | Cancer Type | RAS Mutation | Dosing Regimen | Tumor Growth Inhibition (%) |

| HCT116 | Colorectal Cancer | KRAS G13D | Data not available | Data not available |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Data not available | Data not available |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Data not available | Data not available |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of ERK Inhibitors

| Parameter | Value |

| Pharmacokinetics | |

| Oral Bioavailability (%) | Data not available |

| Half-life (t1/2) | Data not available |

| Cmax | Data not available |

| AUC | Data not available |

| Pharmacodynamics | |

| p-ERK Inhibition in Tumors | Data not available |

| Ki-67 Inhibition in Tumors | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in RAS-mutant cancer models.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed RAS-mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis for ERK Phosphorylation

This technique is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory activity of this compound on the MAPK pathway.

Caption: Workflow for Western blot analysis of p-ERK and total ERK.

Protocol:

-

Cell Treatment: Seed RAS-mutant cancer cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for 2-4 hours.

-

Lysis and Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (diluted in blocking buffer) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of RAS-mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound at various doses (e.g., mg/kg) via a suitable route (e.g., oral gavage) daily for a specified period (e.g., 21 days). The control group should receive the vehicle used to formulate the drug.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.

-

Tumor Excision and Analysis: Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., western blotting for p-ERK) and another portion fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 staining for proliferation).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Conclusion

This compound represents a promising therapeutic agent for the treatment of RAS-mutant cancers by directly targeting the terminal kinase in the MAPK pathway. The experimental protocols provided in this guide offer a framework for the comprehensive preclinical evaluation of this compound and other ERK inhibitors. The successful execution of these studies will be crucial in elucidating the full therapeutic potential of this class of compounds and advancing them towards clinical development.

An In-depth Technical Guide to Erk-IN-7: A Tool for Studying MAPK Signaling

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, transducing signals from cell surface receptors to the nucleus to regulate fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1] The most well-characterized MAPK cascade is the Ras-Raf-MEK-ERK pathway. This pathway is initiated by extracellular signals like growth factors, which activate Receptor Tyrosine Kinases (RTKs).[2] This activation triggers a sequential phosphorylation cascade: Ras activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK1/2 (a MAPKK), leading to the final activation of ERK1/2 (a MAPK) through dual phosphorylation on specific threonine and tyrosine residues.[2]